molecular formula C15H18N2O3S B5314374 N-(1H-indol-1-ylacetyl)methionine

N-(1H-indol-1-ylacetyl)methionine

Cat. No.: B5314374
M. Wt: 306.4 g/mol
InChI Key: LHXBUJNLRXGPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-indol-1-ylacetyl)methionine is a synthetic compound that combines the indole moiety with the amino acid methionine Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals Methionine is an essential amino acid involved in various metabolic processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-1-ylacetyl)methionine typically involves the reaction of indole-3-acetic acid with methionine. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The resulting indole-3-acetic acid can then be coupled with methionine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple indole-3-acetic acid with methionine under controlled conditions, ensuring high yield and purity of the final product. The use of protective groups and purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-1-ylacetyl)methionine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1H-indol-1-ylacetyl)methionine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological processes, such as cell signaling and metabolism.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-indol-1-ylacetyl)methionine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter signaling. The methionine component can be involved in methylation reactions, affecting gene expression and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indol-1-ylacetyl)methionine is unique due to its combination of the indole moiety and methionine, which may result in distinct biological activities and applications compared to its individual components .

Properties

IUPAC Name

2-[(2-indol-1-ylacetyl)amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-21-9-7-12(15(19)20)16-14(18)10-17-8-6-11-4-2-3-5-13(11)17/h2-6,8,12H,7,9-10H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXBUJNLRXGPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CN1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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